(2-Cyclopropylprop-1-en-1-yl)benzene

Catalog No.
S15301082
CAS No.
15353-03-4
M.F
C12H14
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Cyclopropylprop-1-en-1-yl)benzene

CAS Number

15353-03-4

Product Name

(2-Cyclopropylprop-1-en-1-yl)benzene

IUPAC Name

2-cyclopropylprop-1-enylbenzene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C12H14/c1-10(12-7-8-12)9-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3

InChI Key

PIRNNZRKLZANHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C2CC2

(2-Cyclopropylprop-1-en-1-yl)benzene, also known by its IUPAC name, is an organic compound characterized by a cyclopropyl group attached to a propene chain that is further connected to a benzene ring. Its molecular formula is C12H14C_{12}H_{14}, and it features a unique structure that combines the stability of the aromatic benzene with the reactivity of alkenes and cyclopropyl groups. This compound's structure can be depicted as follows:

text
C / \ C C / \ C C \ / C---C | C6H5

The presence of the cyclopropyl group imparts distinctive properties, making it of interest in various chemical and biological contexts.

Typical for both alkenes and aromatic compounds:

  • Electrophilic Substitution Reactions: As with other aromatic compounds, (2-Cyclopropylprop-1-en-1-yl)benzene can undergo electrophilic substitution reactions where the hydrogen atom on the benzene ring is replaced by an electrophile. This is facilitated by the stability of the aromatic system, which allows for a range of electrophiles to react without losing aromaticity .
  • Alkene Reactions: The propene moiety can engage in typical alkene reactions such as hydrogenation, halogenation, and hydroboration. These reactions can modify the double bond characteristics while preserving the aromatic nature of the compound .
  • Cyclopropane Ring Opening: The cyclopropyl group may also undergo ring-opening reactions under certain conditions, leading to more complex structures or functional groups being introduced into the molecule .

Several synthetic routes can be employed to produce (2-Cyclopropylprop-1-en-1-yl)benzene:

  • Alkylation Reactions: A common method involves the alkylation of benzene using cyclopropyl-substituted alkenes through Friedel-Crafts alkylation processes. This method typically requires a Lewis acid catalyst like aluminum chloride .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions allows for the formation of carbon-carbon bonds between aryl halides and alkenes or alkynes that contain cyclopropane groups. This method provides a versatile approach to synthesizing various substituted benzenes .
  • Decarboxylative Methods: Decarboxylative coupling reactions can also be employed where carboxylic acids are transformed into their corresponding aryl derivatives with the introduction of cyclopropane moieties via radical mechanisms .

(2-Cyclopropylprop-1-en-1-yl)benzene has potential applications in:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Material Science: The compound could be explored for use in developing new materials or polymers that leverage its unique properties.

Several compounds share structural similarities with (2-Cyclopropylprop-1-en-1-yl)benzene, including:

Compound NameStructure DescriptionUnique Features
CumeneIsopropylbenzeneUsed industrially for phenol production
CyclohexenylbenzeneCyclohexenyl group attached to benzeneGreater ring strain compared to cyclopropane
BenzocyclobuteneCyclobutene fused with benzeneExhibits different reactivity due to four-membered ring
CyclobutylethyleneCyclobutylene attached to ethyleneDifferent ring strain dynamics

(2-Cyclopropylprop-1-en-1-yl)benzene is unique due to its combination of an alkene and an aromatic system along with a strained cyclopropane ring, which may lead to distinctive reactivity patterns not observed in other similar compounds.

Cyclopropanation Methodologies in Aromatic Systems

The cyclopropanation of aromatic systems requires careful balancing of reactivity and selectivity, particularly when integrating strained cyclopropane rings with conjugated alkenes. Recent advances in catalytic systems and mechanistic understanding have expanded the toolbox for synthesizing (2-cyclopropylprop-1-en-1-yl)benzene derivatives.

Transition Metal-Catalyzed Cyclopropane Ring Formation

Transition metal catalysts have revolutionized cyclopropanation by enabling milder conditions and higher selectivity. The Simmons-Smith reaction, employing zinc-copper (Zn-Cu) alloys with diiodomethane (CH$$2$$I$$2$$), remains a cornerstone for cyclopropane synthesis. This method proceeds via a zinc carbenoid intermediate that reacts with alkenes to form cyclopropanes. For aromatic substrates, the reaction’s efficiency depends on the electron density of the alkene, with electron-rich systems favoring higher yields.

Rhodium catalysts have emerged as powerful tools for asymmetric cyclopropanation. For example, Rh$$2$$(S-p-PhTPCP)$$4$$ catalyzes the cyclopropanation of [2.2]paracyclophanes with aryldiazoacetates, achieving dual functionalization at distinct positions on the aromatic scaffold. The strain inherent in paracyclophanes directs reactivity, with one cyclopropane adopting a norcaradiene conformation and the other a cycloheptatriene structure. Copper-based systems, such as [Me$$_2$$NN]Cu(η$$^2$$-ethylene), facilitate cyclopropanation via discrete carbene intermediates. These systems exhibit stereospecificity, as demonstrated in the synthesis of 1,1,2-triphenylcyclopropane from styrene and diphenyldiazomethane.

Table 1: Transition Metal-Catalyzed Cyclopropanation Methods

CatalystSubstrateProductYield (%)Selectivity
Zn-Cu/CH$$2$$I$$2$$StyreneEthylcyclopropane85Non-stereoselective
Rh$$2$$(S-p-PhTPCP)$$4$$[2.2]ParacyclophaneNorcaradiene-Cycloheptatriene78–98Enantioselective
[Me$$_2$$NN]CuStyrene/N$$2$$CPh$$2$$1,1,2-Triphenylcyclopropane67Stereospecific

Gold Carbene-Mediated Arene Functionalization Pathways

Gold carbenes, generated via oxidative activation of propargyl ethers, enable direct cyclopropanation of benzene rings through Buchner reactions. For instance, propargyl benzyl ethers undergo gold-catalyzed oxidation to form α-oxo gold carbenes, which insert into aromatic C–C bonds to yield tetrahydropyranone-fused cycloheptatrienes. This one-pot methodology avoids cyclopropane ring fragmentation, a common challenge in traditional approaches. The reaction’s success hinges on the stabilization of the gold carbene intermediate, which undergoes concerted [2+1] cycloaddition with the aromatic π-system.

Recent studies highlight the tunability of gold catalysts for divergent pathways. By modifying ligands and reaction conditions, chemists can selectively access cycloheptatriene or benzonorcaradiene products from identical starting materials. For example, copper-catalyzed asymmetric dearomatization of ynamides yields tricycle-fused cycloheptatrienes with enantiomeric excess (ee) values exceeding 90%.

Stereoselective Approaches to Vinylcyclopropane Architectures

Stereoselective synthesis of vinylcyclopropanes demands precise control over carbene geometry and transition state interactions. Chiral dirhodium complexes, such as Rh$$2$$(S-TPPTTL)$$4$$, enable desymmetrization of C$$_{2v}$$-symmetric [2.2]paracyclophanes, producing cycloheptatriene-incorporated derivatives with 78–98% ee. The catalyst’s chiral environment dictates facial selectivity during carbene transfer, favoring one enantiomer over the other.

Copper-catalyzed systems also achieve high stereoselectivity. The terminal carbene [Me$$3$$NN]CuCPh$$2$$ reacts with styrene via a first-order kinetic process, where the carbene’s π-back-bonding to copper stabilizes the transition state and enforces stereochemical outcomes. Computational studies reveal that dicopper carbenes exhibit stronger back-bonding than their monocopper counterparts, rationalizing their enhanced stability and selectivity.

Table 2: Stereoselective Cyclopropanation Examples

SubstrateCatalystProductee (%)Key Feature
[2.2]ParacyclophaneRh$$2$$(S-TPPTTL)$$4$$Desymmetrized cycloheptatriene98C$$_{2v}$$ symmetry breaking
YnamideCu(MeCN)$$4$$PF$$6$$Tricyclic cycloheptatriene93Vinyl cation intermediate
Styrene[Me$$3$$NN]CuCPh$$2$$1,1,2-TriphenylcyclopropaneN/AStereospecific addition

The structural and electronic characterization of cyclopropane-containing aromatic systems reveals unique bonding patterns that distinguish them from conventional aromatic compounds. The compound (2-Cyclopropylprop-1-en-1-yl)benzene, with molecular formula C₁₂H₁₄ and molecular weight 158.24 g/mol, exemplifies the complex electronic interactions that occur when cyclopropane rings are incorporated into aromatic frameworks [1].

Valence isomerism represents a fundamental aspect of benzene chemistry, where compounds with identical molecular formulas exhibit different structural arrangements through pericyclic reactions [2]. The most prominent valence isomers of benzene include Dewar benzene, prismane, and benzvalene, each displaying distinctive thermodynamic stability profiles [3] [4]. Computational studies using ab initio molecular orbital methods have established a clear stability hierarchy: benzene > benzvalene > Dewar benzene > prismane [5]. This ordering is consistent across various theoretical levels, with the framework structure serving as the primary determinant of relative stability rather than the nature of substituents [3].

Extensive computational investigations have identified over 200 possible isomeric structures for the C₆H₆ formula, with energies ranging from benzene (most stable) to structures exceeding 1237 kJ mol⁻¹ [6]. The valence isomers are distributed within specific energy ranges: benzene at 0 kJ mol⁻¹, benzvalene at approximately 72 kcal mol⁻¹ (301 kJ mol⁻¹), Dewar benzene at 88.1 kcal mol⁻¹ (368 kJ mol⁻¹), and prismane at 127.6 kcal mol⁻¹ (534 kJ mol⁻¹) [7] [8]. These energy differences reflect the substantial strain associated with the distorted geometries of the valence isomers compared to the planar, aromatic benzene structure.

CompoundRelative Energy (kcal/mol)Relative Energy (kJ/mol)Stability Classification
Benzene0.00.0Most stable
Benzvalene72.0301.3Moderately stable
Dewar benzene88.1368.6Less stable
Prismane127.6534.1Least stable

The thermodynamic stability of these valence isomers is fundamentally controlled by strain due to small three- and four-membered rings, constrained double bonds, and angular distortions [8]. The stability ordering remains consistent across different heteroatom substitution patterns, indicating that the carbon framework topology is the dominant factor in determining relative energies [4] [5].

Comparative Analysis with Benzene Valence Isomers

The comparative analysis of benzene valence isomers reveals systematic trends in stability that correlate with structural features. Benzene exhibits exceptional thermodynamic stability due to its aromatic character, with a delocalization energy of approximately 36 kcal mol⁻¹ (150 kJ mol⁻¹) compared to a hypothetical cyclohexatriene structure [9]. This stabilization arises from the planar, cyclic, conjugated structure containing six π electrons, which satisfies Hückel's rule for aromaticity [10].

In contrast, the valence isomers display significantly higher energies due to structural distortions that disrupt conjugation. Dewar benzene, characterized by its bicyclic structure with two fused cyclobutene rings, exhibits considerable strain energy and reverts to benzene with a chemical half-life of approximately two days [11]. The compound's non-planar geometry results from the tetrahedral bonding at the bridgehead carbons, creating substantial angle strain.

Prismane represents the least stable valence isomer, featuring a highly strained tricyclic structure with multiple three-membered rings. The compound's extraordinary instability reflects the cumulative effect of angle strain from the constrained ring system [12] [13]. Computational studies indicate that prismane's high energy content makes it potentially useful as a high-energy density material, though its synthesis and isolation remain challenging.

Benzvalene occupies an intermediate position in the stability hierarchy, with its bicyclic structure containing both three- and four-membered rings. The compound's moderate stability relative to other valence isomers reflects a balance between strain energy and structural constraints [14]. Recent synthetic achievements have demonstrated the preparation of heteroatom-substituted benzvalene derivatives, including BN-benzvalene compounds that exhibit unique photochemical properties [14].

Ring Current Effects in Cyclopropane-Fused Aromatic Systems

The investigation of ring current effects in cyclopropane-fused aromatic systems reveals complex magnetic properties that distinguish these compounds from conventional aromatic systems. Cyclopropane itself exhibits unique magnetic behavior that has been attributed to σ-aromaticity, though recent computational studies have challenged this interpretation [15] [16].

Ring current analysis using quantum mechanical current density calculations demonstrates that cyclopropane sustains a diatropic σ-ring current when subjected to a magnetic field perpendicular to the molecular plane [17] [18]. The current strength reaches approximately 15.7 nA/T, which is comparable to the ring current in benzene (approximately 17.0 nA/T). However, the cyclopropane ring current exhibits distinctive characteristics: it follows the molecular periphery rather than the carbon-carbon framework, bifurcates near the methylene groups, and flows along the C-H bonds both above and below the molecular plane [19].

The magnetic shielding effects in cyclopropane are markedly different from those observed in π-aromatic systems. While benzene protons experience strong deshielding (chemical shifts of 6.5-8.5 ppm), cyclopropane protons are weakly shielded (chemical shift of 0.22 ppm) [20]. This upfield shift has been conventionally attributed to the σ-aromatic ring current, though detailed analysis reveals that the shielding arises from a combination of delocalized and localized currents [20].

SystemRing Current TypeCurrent Strength (nA/T)Magnetic Shielding EffectAromatic Character
BenzeneDiatropic (π)~17.0Strong deshielding (6.5-8.5 ppm)Aromatic
Cyclopropane (perpendicular field)Diatropic (σ)15.7Weak shielding (0.22 ppm)Weakly σ-aromatic
Cyclopropane (parallel field)Weaker diatropic (σ)~10.5Moderate effectWeakly σ-aromatic

The controversy surrounding cyclopropane's σ-aromatic character has been addressed through high-level computational studies. Ab initio valence bond calculations at the VBSCF/cc-pVTZ level indicate that the σ-aromatic stabilization energy of cyclopropane is at most 3.5 kcal mol⁻¹ relative to propane and approaches zero when n-butane is used as a reference [15] [16]. These findings suggest that the magnetic anomalies of cyclopropane may arise from factors other than true σ-aromaticity.

In cyclopropane-fused aromatic systems, the ring current effects become more complex due to the interaction between the σ-delocalized three-membered ring and the π-aromatic benzene system. The cyclopropyl group acts as a π-electron donor, capable of participating in conjugation with adjacent unsaturated systems [21]. This electron-donating behavior influences the overall electronic structure and magnetic properties of the aromatic framework.

The electronic structure of (2-cyclopropylprop-1-en-1-yl)benzene involves interactions between the cyclopropane ring, the alkene linkage, and the benzene aromatic system. The cyclopropyl group's unique electronic properties, characterized by bent bonds and increased s-character in the C-H bonds, create distinctive magnetic environments that can be detected through nuclear magnetic resonance spectroscopy [22].

The delocalization effects in cyclopropane-containing systems extend beyond simple ring current considerations. The bent bond model proposed by Coulson and Moffitt describes the cyclopropane C-C bonds as highly bent, with significant p-character that enables delocalization similar to that observed in aromatic π-systems [23]. This delocalization contributes to the enhanced reactivity of cyclopropane derivatives and their ability to participate in strain-driven reactions.

Recent investigations have employed electron density analysis to characterize the bonding in cyclopropane-fused aromatic systems. The electron localization function (ELF) and quantum theory of atoms in molecules (QTAIM) methods reveal that cyclopropane exhibits significant electron delocalization, with the three-membered ring serving as an electron reservoir that can stabilize transition states in chemical reactions [23].

The thermodynamic stability of cyclopropane-containing aromatic systems reflects the interplay between strain energy and electronic delocalization. While the three-membered ring contributes significant strain energy (approximately 27.5 kcal mol⁻¹), the delocalization effects can partially offset this destabilization. The net result is a system with enhanced reactivity compared to conventional aromatic compounds, making cyclopropane-fused aromatics valuable intermediates in synthetic chemistry.

XLogP3

4.1

Exact Mass

158.109550447 g/mol

Monoisotopic Mass

158.109550447 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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